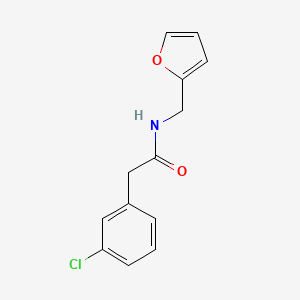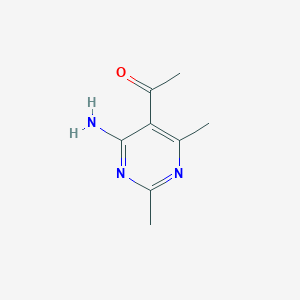![molecular formula C17H17F3N2O2 B5434064 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5434064.png)
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine involves the inhibition of enzymes and the binding to receptors. This compound acts as a competitive inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This compound also acts as an allosteric modulator of receptors such as the adenosine A1 receptor and the dopamine D4 receptor by binding to their allosteric sites. Moreover, this compound acts as a fluorescent probe by binding to hydrophobic regions of proteins and inducing a conformational change that results in fluorescence.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has several advantages for lab experiments. It is a potent inhibitor of enzymes and a ligand for receptors, which makes it a versatile tool for studying different proteins and enzymes. Moreover, this compound is a fluorescent probe that can be used to study conformational changes in proteins. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Moreover, this compound has low solubility in aqueous solutions, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine in scientific research. One direction is the development of this compound-based fluorescent probes for imaging different proteins and enzymes in live cells. Another direction is the use of this compound as a tool for drug discovery, particularly for the development of inhibitors of enzymes and ligands for receptors. Moreover, this compound can be used as a starting material for the synthesis of other piperazine derivatives with potential therapeutic applications.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used as a tool to study the function of different proteins and enzymes. The synthesis method of this compound involves the reaction of 3-(trifluoromethyl)benzoic acid with 1-(2-furyl)methylpiperazine in the presence of a coupling agent and a catalyst. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of this compound-based fluorescent probes and the use of this compound as a tool for drug discovery.
Méthodes De Synthèse
The synthesis of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine involves the reaction of 3-(trifluoromethyl)benzoic acid with 1-(2-furyl)methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. After the completion of the reaction, the product is purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been widely used in scientific research as a tool to study the function of different proteins and enzymes. It has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been used as a ligand to study the binding affinity and selectivity of different receptors such as the adenosine A1 receptor and the dopamine D4 receptor. Moreover, this compound has been used as a fluorescent probe to study the conformational changes in proteins such as the G protein-coupled receptor.
Propriétés
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)16(23)22-8-6-21(7-9-22)12-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUNWXWHOHFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(cyclopentylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5433991.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)
![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)
![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)
![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)
![1-(2-phenylethyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5434053.png)

![2-(methoxymethyl)-7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434061.png)
![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)


![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)